2-(2-Fluoro-3-methoxyphenyl)phenol
Description
2-(2-Fluoro-3-methoxyphenyl)phenol is a phenolic compound featuring a hydroxyl group (-OH) on one benzene ring and a fluorine atom (F) and methoxy group (-OCH₃) on the adjacent benzene ring. The fluorine is positioned at the ortho position (C2), and the methoxy group is at the meta position (C3) relative to the inter-ring bond. This substitution pattern imparts unique electronic and steric properties, making the compound relevant in pharmaceutical and materials science research. For instance, fluorinated aromatic compounds are often used to enhance metabolic stability and binding affinity in drug design .
Properties
IUPAC Name |
2-(2-fluoro-3-methoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-12-8-4-6-10(13(12)14)9-5-2-3-7-11(9)15/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYXINFKEQYJSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683489 | |
| Record name | 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261984-09-1 | |
| Record name | 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. For instance, 3-methoxyphenol can react with 2-fluorobromobenzene in the presence of a copper catalyst to form the desired product. The reaction typically requires a high temperature (around 130°C) and an inert atmosphere for a prolonged reaction time (e.g., 24 hours) .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-3-methoxyphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-(2-Fluoro-3-methoxyphenyl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-3-methoxyphenyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The fluoro and methoxy groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
2-Fluorophenol (CAS 367-12-4)
- Structure : A single benzene ring with -OH at C1 and -F at C2.
- Comparison: Unlike 2-(2-Fluoro-3-methoxyphenyl)phenol, this compound lacks the methoxy group and the second aromatic ring. The absence of the methoxy group reduces electron-donating effects, leading to higher acidity (pKa ~8.3) compared to methoxy-containing analogs .
2-Hydroxy-4-methoxybenzophenone (CAS 131-57-7)
- Structure: Benzophenone backbone with -OH at C2 and -OCH₃ at C3.
- Comparison: The ketone group introduces strong electron-withdrawing effects, reducing the phenolic -OH acidity. The methoxy group at C4 (para to -OH) provides steric hindrance distinct from the ortho-fluoro and meta-methoxy arrangement in the target compound .
(2-Fluoro-3-methoxyphenyl)(phenyl)methanol (CAS 1518385-95-9)
- Structure: A diphenylmethanol derivative with -F (C2) and -OCH₃ (C3) on one aromatic ring and a hydroxymethyl (-CH₂OH) bridge.
Physicochemical Properties
Hydrogen Bonding and Crystal Packing
- The target compound’s -OH group likely forms intramolecular hydrogen bonds with the adjacent fluorine or methoxy groups, similar to the O—H⋯N interactions observed in pyrazole-phenol derivatives (e.g., 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol) . This can influence solubility and melting points.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
